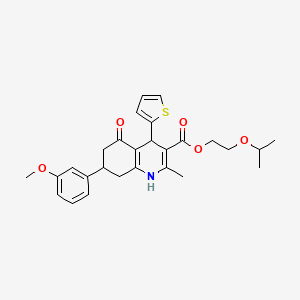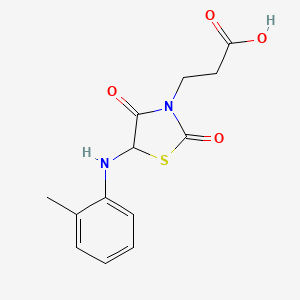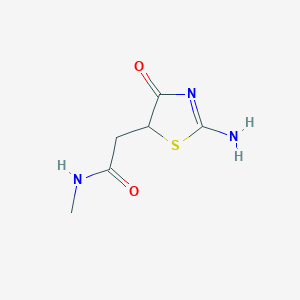
(7E)-7-benzylidene-2,3-diphenyl-3,3a,4,5,6,7-hexahydro-2H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7E)-2,3-DIPHENYL-7-(PHENYLMETHYLIDENE)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOLE is a complex organic compound that belongs to the class of indazoles Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by its unique structure, which includes multiple phenyl groups and a hexahydroindazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7E)-2,3-DIPHENYL-7-(PHENYLMETHYLIDENE)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOLE typically involves multi-step organic reactions. One common method involves the condensation of appropriate phenyl-substituted hydrazines with cyclohexanone derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to achieve the desired level of purity for industrial applications.
化学反応の分析
Types of Reactions
(7E)-2,3-DIPHENYL-7-(PHENYLMETHYLIDENE)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(7E)-2,3-DIPHENYL-7-(PHENYLMETHYLIDENE)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOLE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of (7E)-2,3-DIPHENYL-7-(PHENYLMETHYLIDENE)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOLE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
- (7E)-1-phenyl-7-(phenylmethylidene)-1H,2H,3H,4H,5H,6H,7H-cyclopenta[c]pyridazine-3,4-dione
- (7E)-5-benzyl-2-methyl-3-phenyl-7-(phenylmethylidene)-2H,3H,3aH,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine
Uniqueness
What sets (7E)-2,3-DIPHENYL-7-(PHENYLMETHYLIDENE)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOLE apart from similar compounds is its unique hexahydroindazole core and the specific arrangement of phenyl groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C26H24N2 |
|---|---|
分子量 |
364.5 g/mol |
IUPAC名 |
(7E)-7-benzylidene-2,3-diphenyl-3a,4,5,6-tetrahydro-3H-indazole |
InChI |
InChI=1S/C26H24N2/c1-4-11-20(12-5-1)19-22-15-10-18-24-25(22)27-28(23-16-8-3-9-17-23)26(24)21-13-6-2-7-14-21/h1-9,11-14,16-17,19,24,26H,10,15,18H2/b22-19+ |
InChIキー |
ZOJBDGHYJINECO-ZBJSNUHESA-N |
異性体SMILES |
C1CC2C(N(N=C2/C(=C/C3=CC=CC=C3)/C1)C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
C1CC2C(N(N=C2C(=CC3=CC=CC=C3)C1)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-[3-ethoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11588771.png)
![(2E)-2-cyano-N-ethyl-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)prop-2-enamide](/img/structure/B11588778.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11588779.png)
![(2E)-2-cyano-N-ethyl-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11588785.png)

methylidene]amino}-2-oxo-1-phenylethyl acetate](/img/structure/B11588802.png)

![(5Z)-3-cyclohexyl-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11588822.png)
![(2E)-N-benzyl-2-cyano-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11588828.png)
![2-(5-chloro-2-phenoxyphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11588834.png)

![6-amino-8-(2-bromo-4,5-diethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11588856.png)
![(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylprop-2-enamide](/img/structure/B11588858.png)
